molecular formula C26H29ClN4O2S B2965549 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-39-4

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2965549
CAS RN: 422283-39-4
M. Wt: 497.05
InChI Key: XMXOAGVFJWYQPD-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H29ClN4O2S and its molecular weight is 497.05. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CCR4 Antagonists for Inflammation and Dermatitis

A study focused on improving the potency of CC chemokine receptor-4 (CCR4) antagonists, leading to the synthesis of a compound that demonstrated strong inhibition of human/mouse chemotaxis. Oral administration of this compound showed anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential therapeutic applications for inflammatory conditions (Yokoyama et al., 2009).

Antibacterial and Antifungal Activity

Another research effort synthesized novel quinazolinone analogs, showing significant biological activity against standard bacterial and fungal strains. These findings highlight the antimicrobial potential of quinazolinone derivatives (ANISETTI & Reddy, 2012).

Antifungal Activity of Quinazolinone Derivatives

Quinazolinone derivatives were also studied for their antifungal activities, revealing potential for the development of new antifungal agents (Shivan & Holla, 2011).

Antihypertensive Agents

The synthesis and testing of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents were explored. Among these, specific compounds produced strong hypotension in a spontaneously hypertensive rat model, indicating their potential as antihypertensive medications (Takai et al., 1986).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid, followed by cyclization and sulfanylation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-piperidin-1-ylpiperidine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid using acetic acid and ethanol as solvents and EDCI/HOBt as coupling agents to form the intermediate product.", "Step 2: Cyclization of the intermediate product using sodium hydroxide as a base to form the quinazolinone ring.", "Step 3: Sulfanylation of the quinazolinone ring using thionyl chloride and sodium sulfide to form the final product." ] }

CAS RN

422283-39-4

Product Name

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C26H29ClN4O2S

Molecular Weight

497.05

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34)

InChI Key

XMXOAGVFJWYQPD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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